4-(4-Bromophenyl)piperidine 4-methylbenzenesulfonate
Description
4-(4-Bromophenyl)piperidine 4-methylbenzenesulfonate is a piperidine derivative featuring a bromophenyl substituent at the 4-position and a 4-methylbenzenesulfonate (tosyl) counterion. This compound is structurally characterized by:
- Piperidine core: A six-membered saturated nitrogen heterocycle.
- 4-Bromophenyl group: Provides steric bulk and influences electronic properties via the electron-withdrawing bromine atom.
- Tosyl group (4-methylbenzenesulfonate): Enhances stability and modulates solubility.
It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules targeting neurological and metabolic disorders .
Properties
IUPAC Name |
4-(4-bromophenyl)piperidine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.C7H8O3S/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,10,13H,5-8H2;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLNDCVVWDYKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCC1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)piperidine 4-methylbenzenesulfonate typically involves a multi-step process. One common method starts with the bromination of phenylpiperidine to introduce the bromine atom at the para position. This is followed by the sulfonation of the resulting bromophenylpiperidine with methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)piperidine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Coupling Reactions: The bromophenyl group can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Various substituted piperidines.
Oxidation: Piperidine N-oxides.
Reduction: Secondary amines.
Coupling: Biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: 4-(4-Bromophenyl)piperidine 4-methylbenzenesulfonate
- Molecular Formula: C16H18BrN1O3S
- Molecular Weight: 396.29 g/mol
The compound features a piperidine ring substituted with a bromophenyl group and a sulfonate moiety, which contributes to its reactivity and solubility characteristics.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structure allows for modifications that can enhance biological activity:
- Anticancer Activity: Research has indicated that derivatives of this compound may act as inhibitors of specific cancer-related enzymes, such as EGFR (Epidermal Growth Factor Receptor), which is crucial in tumor growth and metastasis .
- Neurological Disorders: The compound's piperidine structure makes it a candidate for developing drugs targeting neurological disorders, potentially acting on neurotransmitter systems.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic compounds:
- Building Block for Heterocycles: Its functional groups allow it to participate in reactions that yield complex heterocyclic compounds, which are essential in pharmaceuticals .
- Reactivity in Substitution Reactions: The bromine atom can undergo nucleophilic substitution, making it useful for synthesizing other derivatives with diverse functional groups.
Biological Studies
Research into the biological effects of this compound has revealed several interesting properties:
- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential use as an antimicrobial agent .
- Histone Deacetylase (HDAC) Inhibition: Some derivatives have shown promise as HDAC inhibitors, which play a role in gene expression regulation and are targets for cancer therapy .
Case Study 1: Anticancer Activity
A study focused on the synthesis of analogs of 4-(4-Bromophenyl)piperidine demonstrated enhanced inhibitory effects on EGFR. The introduction of specific substituents improved binding affinity and selectivity towards cancer cells, suggesting a pathway for developing targeted cancer therapies.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results showed moderate antibacterial activity, with minimum inhibitory concentration (MIC) values indicating potential for treating resistant infections.
Research Findings Summary
| Compound | Biological Activity | IC50 / MIC (µg/mL) |
|---|---|---|
| Hydroxamic Acid Derivative | HDAC Inhibition | 1.2 |
| Hydroxamic Acid Derivative | HDAC Inhibition | 16.6 |
| Related Compound | Antibacterial against E. coli | 62.5 |
| Related Compound | Antibacterial against E. faecalis | 78.12 |
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)piperidine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the piperidine ring provides structural flexibility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Table 1: Substituent Comparison
Key Observations :
Sulfonyl/Sulfonate Group Modifications
Table 2: Sulfonyl Group Variations
Key Observations :
- Tosylate Esters vs. Sulfonamides : Tosylates are typically inert leaving groups in synthesis, whereas sulfonamides participate in hydrogen bonding, influencing target engagement in biological systems .
- Synthetic Accessibility : Tosylates are often prepared via direct sulfonylation (e.g., using TsCl), while sulfonamides require sulfonyl chloride intermediates .
Pharmacological and Industrial Relevance
Key Observations :
- Antitubercular vs. Neurological Targets : Fluorophenyl-tosylate derivatives like VM-2 map to hydrogen bond acceptors in antitubercular pharmacophores, whereas bromophenyl analogs are prioritized for kinase inhibition due to enhanced lipophilicity .
- Market Viability : The global market for 1-N-Boc-4-(4-Bromophenyl)piperidine (a precursor) is projected to grow at 6.8% CAGR (2020–2025), driven by demand for kinase inhibitors .
Biological Activity
4-(4-Bromophenyl)piperidine 4-methylbenzenesulfonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing research on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Properties
- Chemical Formula : C15H16BrN2O2S
- Molecular Weight : 360.26 g/mol
- CAS Number : 1020053-54-2
The compound features a piperidine ring substituted with a bromophenyl group and a sulfonate moiety, which may influence its interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds often display significant antibacterial and antifungal properties. The presence of the bromophenyl group is believed to enhance these effects by increasing lipophilicity, thus facilitating membrane penetration .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. For instance, it has been reported to inhibit the growth of specific tumorigenic cell lines while sparing non-tumorigenic cells, suggesting a potential for selective targeting in cancer therapy .
- Neuropharmacological Effects : Compounds similar to 4-(4-Bromophenyl)piperidine have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression models. The piperidine structure is known to interact with various receptors, including dopamine and serotonin receptors, potentially influencing mood and behavior .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways related to various physiological processes .
- Enzyme Inhibition : Preliminary studies suggest that this compound might inhibit key enzymes involved in cellular proliferation and survival, particularly in cancer cells. This inhibition could lead to reduced cell viability and increased apoptosis.
Case Studies
-
Anticancer Activity :
A study evaluated the cytotoxicity of various piperidine derivatives, including this compound, against human cancer cell lines. The results indicated significant growth inhibition at concentrations as low as 10 µM, with further analysis revealing alterations in signaling pathways associated with cell cycle regulation and apoptosis induction . -
Antimicrobial Properties :
In a comparative study of antimicrobial agents, this compound was tested against multiple bacterial strains. It demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Data Summary Table
| Biological Activity | Observed Effect | Mechanism |
|---|---|---|
| Antimicrobial | Significant inhibition of Gram-positive bacteria | Disruption of cell wall synthesis |
| Cytotoxicity | Growth inhibition in cancer cells | Induction of apoptosis via signaling pathway alteration |
| Neuropharmacological effects | Potential modulation of mood-related receptors | Interaction with GPCRs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
